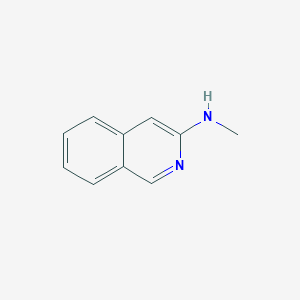
N-methylisoquinolin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methylisoquinolin-3-amine is an organic compound belonging to the isoquinoline family It is characterized by a methyl group attached to the nitrogen atom and an amine group at the third position of the isoquinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-methylisoquinolin-3-amine can be synthesized through several methods. One common approach involves the methylation of isoquinolin-3-amine. This can be achieved using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a suitable solvent like acetonitrile.
Another method involves the reduction of N-methylisoquinoline-3-nitrile using a reducing agent such as lithium aluminum hydride (LiAlH4). This reaction is usually carried out in an anhydrous ether solvent under controlled temperature conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of N-methylisoquinoline-3-nitrile. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve efficient conversion.
Analyse Chemischer Reaktionen
Types of Reactions
N-methylisoquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-methylisoquinolin-3-imine using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to this compound using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-methylisoquinolin-3-imine.
Reduction: this compound.
Substitution: Depending on the nucleophile, products can vary widely.
Wissenschaftliche Forschungsanwendungen
N-methylisoquinolin-3-amine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: this compound is used in the production of dyes and pigments due to its stable chemical structure.
Wirkmechanismus
The mechanism by which N-methylisoquinolin-3-amine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The compound can act as an inhibitor or activator, depending on the molecular target and the pathway involved.
Vergleich Mit ähnlichen Verbindungen
N-methylisoquinolin-3-amine can be compared with other isoquinoline derivatives such as:
Isoquinolin-3-amine: Lacks the methyl group on the nitrogen atom, which can affect its reactivity and binding properties.
N-methylisoquinolin-4-amine: The position of the amine group is different, leading to variations in chemical behavior and applications.
N-methylquinolin-3-amine: The quinoline ring structure differs from isoquinoline, resulting in distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
N-methylisoquinolin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-11-10-6-8-4-2-3-5-9(8)7-12-10/h2-7H,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCMHNLYKFKJDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=CC=CC=C2C=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![butanedioic acid;3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-3-oxo-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B64722.png)
